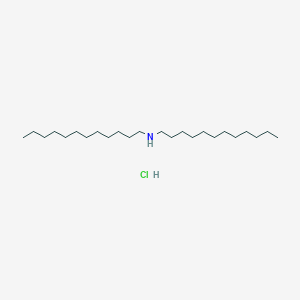
Isobutylmalonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutylmalonyl dichloride, also known as 2-(2-methylpropyl)propanedioyl dichloride, is an organic compound with the molecular formula C7H10Cl2O2. It is a derivative of malonic acid where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions: Isobutylmalonyl dichloride can be synthesized through the chlorination of isobutylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, where the isobutylmalonic acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of the chlorinating agent to a reactor containing isobutylmalonic acid and an inert solvent. The reaction is monitored and controlled to ensure complete conversion of the acid to the dichloride. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: Isobutylmalonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isobutylmalonic acid and hydrochloric acid.
Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form condensation products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Conditions: Reflux, room temperature, or under anhydrous conditions
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
科学的研究の応用
Isobutylmalonyl dichloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a building block in the synthesis of polymers and copolymers.
Material Science: It is used in the preparation of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Studies: It is employed in the synthesis of biologically active molecules for research in medicinal chemistry and drug discovery.
作用機序
The mechanism of action of isobutylmalonyl dichloride involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows this compound to participate in various substitution and condensation reactions, forming new chemical bonds and producing a wide range of derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Isobutylmalonyl dichloride can be compared with other malonyl dichlorides, such as:
Methylmalonyl dichloride: Similar in structure but with a methyl group instead of an isobutyl group.
Ethylmalonyl dichloride: Contains an ethyl group instead of an isobutyl group.
Propylmalonyl dichloride: Contains a propyl group instead of an isobutyl group.
Uniqueness: The uniqueness of this compound lies in its isobutyl group, which imparts specific steric and electronic properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
75956-48-8 |
|---|---|
分子式 |
C7H10Cl2O2 |
分子量 |
197.06 g/mol |
IUPAC名 |
2-(2-methylpropyl)propanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-4(2)3-5(6(8)10)7(9)11/h4-5H,3H2,1-2H3 |
InChIキー |
KZDYLDNWCHKFLN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


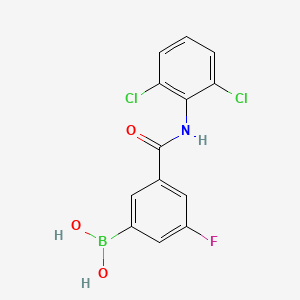
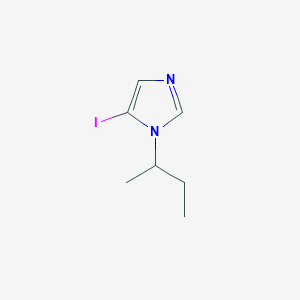

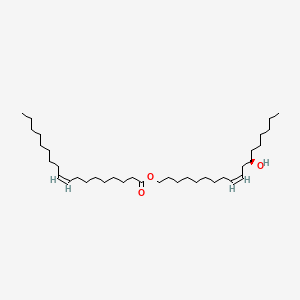
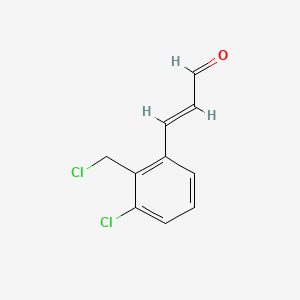
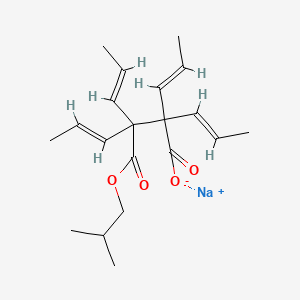
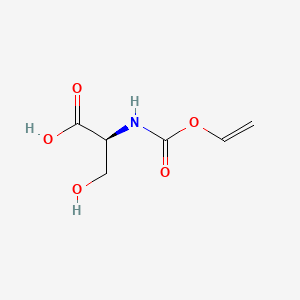
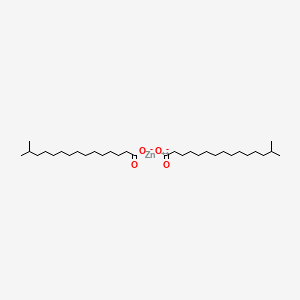

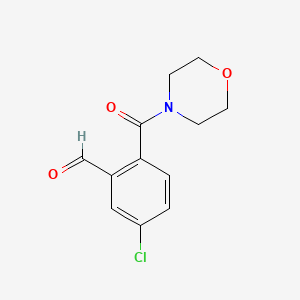

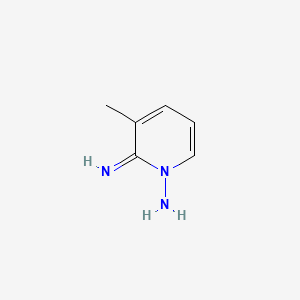
![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
